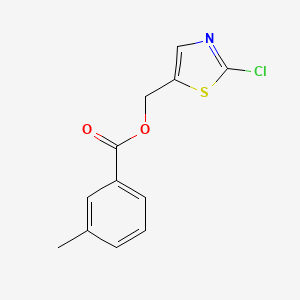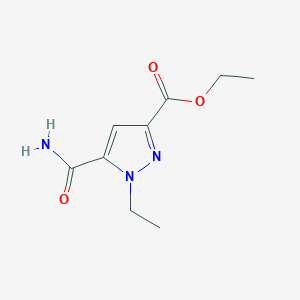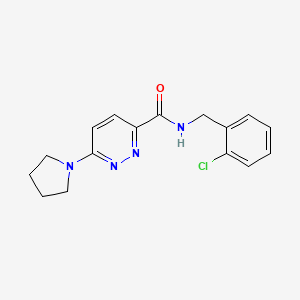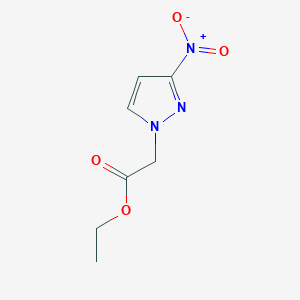![molecular formula C9H8N2O2 B2830840 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1378796-99-6](/img/structure/B2830840.png)
4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8N2O2/c1-6-3-2-4-11-8(6)5-7(10-11)9(12)13/h2-5H,1H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Receptor Binding and 3D QSAR Studies
The derivative compounds of 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid, specifically 4-aminopyrazolo[3,4-b]pyridines carboxylic acid esters, were synthesized and evaluated for their affinity at A1, A2A, and A3 adenosine receptors. High affinity and selectivity toward the A1 receptor subtype were observed, marking an improvement over previously reported pyrazolo-pyridines. Furthermore, a 3D QSAR model was generated to elucidate the relationship between structure and affinity of these compounds (Manetti et al., 2005).
Tautomerism and Reactivity Studies
2-Hydroxypyrazolo[1,5-a]pyridine, a derivative, was synthesized and its chemical reactivity was studied, showing unique patterns in nitrosation, nitration, and bromination. This research highlighted the compound's tautomeric behavior and its reactions with various reagents, leading to the formation of various methylated and acetylated products (Ochi et al., 1976).
Synthesis and Application in Antitumor and Antimicrobial Activities
Compounds containing the pyrazolo[1,5-a]pyridine structure were synthesized and tested for their cytotoxic effects against human breast and liver carcinoma cell lines. Some compounds exhibited inhibition effects comparable to 5-fluorouracil. Additionally, the antimicrobial activity of these compounds was evaluated, showcasing their potential in medicinal chemistry (Riyadh, 2011).
Photophysical Properties
Pyrazolo[3,4-b]pyridines were synthesized, and the effect of substituents on their fluorescence properties was investigated. The study provided insights into the photophysical properties of these compounds, which could be beneficial for applications requiring fluorescent materials (Patil, Shelar, & Toche, 2011).
Mecanismo De Acción
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that the pyrazolo[1,5-a]pyrimidine core, to which this compound belongs, has been identified as a promising structure for various applications .
Biochemical Pathways
Compounds in the pyrazolo[1,5-a]pyrimidine family have been identified as strategic compounds for optical applications, suggesting they may interact with light-sensitive biochemical pathways .
Result of Action
Compounds in the pyrazolo[1,5-a]pyrimidine family have been identified as strategic compounds for optical applications, suggesting they may have effects related to light absorption and emission .
Action Environment
The compound is known to be a solid at room temperature , which suggests that it may be stable under a variety of environmental conditions.
Propiedades
IUPAC Name |
4-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-2-4-11-8(6)5-7(10-11)9(12)13/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKULYAUGGINBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B2830762.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2830763.png)
![Tert-butyl N-(1,2-dihydroacenaphthylen-5-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate](/img/structure/B2830764.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclopropanesulfonamide](/img/structure/B2830771.png)

![7-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2830775.png)
![4-fluoro-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2830776.png)
![Ethyl (5-(phenylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2830778.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B2830779.png)
